![molecular formula C16H19N3O3S B4703333 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4703333.png)
2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide
Vue d'ensemble
Description
2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide, also known as DMFMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMFMT belongs to the class of furoyl hydrazones, which are known to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide is not fully understood. However, it is believed that 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide is also soluble in various solvents, making it easy to use in different experimental settings. However, 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide has some limitations, such as its low water solubility, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide. One area of research is the development of novel 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide analogs with improved therapeutic properties. Another area of research is the investigation of the potential use of 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide in combination with other drugs for the treatment of various diseases. Furthermore, the elucidation of the precise mechanism of action of 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide will be important for the development of more targeted therapies. In addition, the investigation of the pharmacokinetics and pharmacodynamics of 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide will be important for the development of safe and effective therapeutic strategies.
Applications De Recherche Scientifique
2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
1-[[5-[(3,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-6-11(2)8-13(7-10)21-9-12-4-5-14(22-12)15(20)18-19-16(23)17-3/h4-8H,9H2,1-3H3,(H,18,20)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXSYSILOMSKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



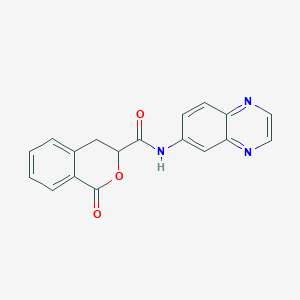
![1-allyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole hydrochloride](/img/structure/B4703264.png)
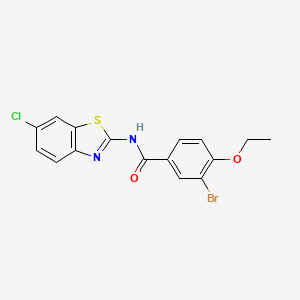
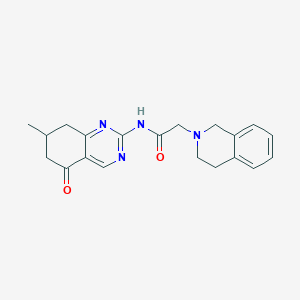
![methyl 3-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4703271.png)
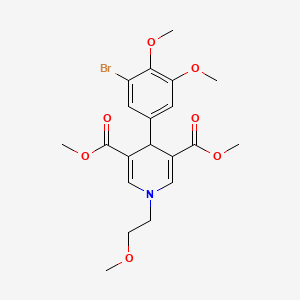

![1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4703301.png)
![3-(2-furyl)-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4703309.png)
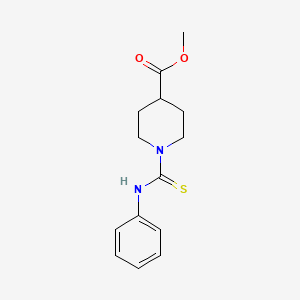
![1-ethyl-4-({[(2-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4703320.png)
![6-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4703322.png)
![N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide](/img/structure/B4703337.png)
![4-sec-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4703343.png)